Phenylephrine 2-O-Glucuronide is a significant metabolite of phenylephrine, a well-established alpha-1 adrenergic receptor agonist primarily utilized as a decongestant and vasoconstrictor. This compound plays a critical role in the pharmacokinetics of phenylephrine, influencing its metabolism and excretion pathways. As a glucuronide conjugate, it enhances the solubility and elimination of phenylephrine from the body, thereby affecting its therapeutic efficacy and safety profile.
Phenylephrine 2-O-Glucuronide is derived from the metabolic processing of phenylephrine, which is extensively metabolized in the liver and intestines. The primary metabolic pathways for phenylephrine include oxidative deamination by monoamine oxidases and conjugation reactions such as sulfation and glucuronidation. The enzymatic activity of UDP-glucuronosyltransferases facilitates the conversion of phenylephrine into its glucuronide form, specifically at the 2-O position.
Phenylephrine 2-O-Glucuronide belongs to the class of compounds known as glucuronides, which are formed through the conjugation of glucuronic acid to various substrates. This classification highlights its role in phase II metabolism, where lipophilic drugs are transformed into more hydrophilic metabolites for easier excretion.
The synthesis of Phenylephrine 2-O-Glucuronide can be achieved through enzymatic glucuronidation using UDP-glucuronosyltransferases. This process involves transferring glucuronic acid from UDP-glucuronic acid to phenylephrine.
Phenylephrine 2-O-Glucuronide has a complex molecular structure that can be represented as follows:
The structure features a glucuronic acid moiety attached to the phenolic hydroxyl group of phenylephrine, which significantly alters its solubility and pharmacokinetic properties.
Phenylephrine 2-O-Glucuronide primarily undergoes hydrolysis and conjugation reactions:
Phenylephrine 2-O-Glucuronide acts primarily as a metabolite rather than an active drug. Its formation from phenylephrine influences the pharmacological effects exerted by the parent compound:
Data indicates that while phenylephrine itself is pharmacologically active, its glucuronide metabolite may exhibit reduced activity at adrenergic receptors compared to its parent compound .
Relevant analyses often involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation .
Phenylephrine 2-O-Glucuronide has several scientific applications:
Through these applications, Phenylephrine 2-O-Glucuronide contributes significantly to pharmacological research, enhancing our understanding of drug metabolism and therapeutic efficacy.
Phenylephrine 2-O-glucuronide is defined by its specific molecular architecture resulting from the conjugation of phenylephrine with glucuronic acid. The molecular formula is C₁₅H₂₁NO₈ with a molecular weight of 343.33 g/mol [5] [8]. This phase II metabolite forms when glucuronic acid attaches via a β-glycosidic bond to the phenolic hydroxyl group at position 2 of the phenylephrine moiety, creating an O-glucuronide linkage [8].
The compound exhibits significant stereochemical complexity. Phenylephrine itself possesses a single chiral center with R-configuration at the β-carbon of its ethanolamine side chain [(1R)-1-hydroxy-2-(methylamino)ethyl group] [1]. The glucuronic acid component introduces additional stereocenters, adopting the β-D-glucopyranuronic acid configuration. This results in the complete stereodescriptor: (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(1R)-1-(3-hydroxyphenyl)-2-(methylamino)ethoxy]oxane-2-carboxylic acid [5] [8]. Computational models confirm that the glucuronide linkage occurs specifically at the phenolic oxygen rather than the aliphatic alcohol, preventing acyl migration and enhancing stability compared to ester-linked glucuronides [4].
Systematic naming of this metabolite adheres strictly to IUPAC guidelines. The preferred IUPAC name is:(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(1R)-1-(3-hydroxyphenyl)-2-(methylamino)ethoxy]oxane-2-carboxylic acid [5] [8].
Alternative nomenclature reflects biochemical conventions:
The CAS registry number 1260611-56-0 uniquely identifies this specific regioisomer [3] [5] [6]. It is critical to note that positional isomers (3-O and 4-O-glucuronides) are theoretically possible but rarely observed due to steric constraints favoring conjugation at the para-position relative to the ethanolamine side chain [4].
The glucuronidation of phenylephrine dramatically alters its physicochemical behavior relative to the parent compound:
Table 1: Physicochemical Properties of Phenylephrine 2-O-Glucuronide
Property | Characteristics | Biological Implications |
---|---|---|
Solubility | High aqueous solubility (>50 mg/mL) due to ionized carboxylate and polar hydroxyl groups | Facilitates renal excretion; reduces membrane permeability |
Lipophilicity | Calculated logP: -1.2 to -0.8 (significantly lower than phenylephrine’s logP ~0.5) | Limits passive diffusion; enhances plasma clearance |
Acid-Base Behavior | Carboxylic acid pKa ≈ 3.5; phenolic hydroxyl pKa ≈ 10.5; amine pKa ≈ 9.0 | Anionic at physiological pH; electrophilic susceptibility low |
Chemical Stability | Resistant to hydrolysis; no acyl migration observed (unlike 1-O-acyl glucuronides) | Stable in biological matrices; suitable as metabolic marker |
Thermal Degradation | Decomposes above 200°C without melting | Requires storage at -20°C for long-term stability [5] |
The glucuronide bond exhibits exceptional stability under physiological conditions (pH 7.4, 37°C), with a hydrolysis half-life exceeding 24 hours. This contrasts sharply with chemically reactive acyl glucuronides, which undergo intramolecular migration and protein adduction [4]. The electron-donating phenolic ether linkage in phenylephrine 2-O-glucuronide reduces electrophilicity at the anomeric carbon, minimizing nucleophilic reactions with biomolecules [4] [9].
Phenylephrine undergoes extensive first-pass metabolism via three primary pathways:
Table 2: Comparative Features of Major Phenylephrine Metabolites
Metabolite | Major Enzyme(s) | Urinary Recovery | Bioactivity | Structural Specificity |
---|---|---|---|---|
Phenylephrine sulfate | SULT1A3 | 20-35% of dose | Inactive | Predominantly 3-O-sulfate isomer |
3-Hydroxymandelic acid | MAO-A + aldehyde dehydrogenase | 40-60% of dose | Inactive | N/A |
Phenylephrine 2-O-glucuronide | UGT1A9, UGT2B7 | 3-8% of dose | Inactive | Positionally stable phenolic O-link |
Unchanged phenylephrine | N/A | 3-16% of dose | Pharmacologically active | N/A |
Phenylephrine 2-O-glucuronide demonstrates dose-dependent metabolic shifts. At therapeutic oral doses (10 mg), sulfation dominates (35% urinary excretion), while glucuronidation accounts for <5% [2] [9]. However, higher doses (≥30 mg) saturate sulfotransferases, increasing glucuronide formation to 8% of the administered dose [2]. This metabolite is pharmacologically inactive due to the blocked phenolic group, which prevents binding to α-adrenergic receptors [1] [9].
The sulfate conjugate exhibits higher urinary recovery but greater interindividual variability due to genetic polymorphisms in SULT1A3. In contrast, glucuronidation shows more consistent kinetics across populations [2] [9]. Both phase II metabolites enhance hydrophilicity, but the glucuronide’s anionic charge at physiological pH reduces renal tubular reabsorption more effectively than the sulfate, potentially accelerating elimination [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7